molecular formula C25H21BrFN5O2S B2885356 N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide CAS No. 391898-92-3

N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

Cat. No.: B2885356
CAS No.: 391898-92-3
M. Wt: 554.44
InChI Key: ASBVVESYXCIZQK-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 4-bromophenyl group at position 4 of the triazole ring. At position 5, it contains a thioether linkage connected to a 2-oxoethyl moiety substituted with an m-tolylamino group. A 2-fluorobenzamide group is attached via a methylene bridge at position 2.

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrFN5O2S/c1-16-5-4-6-18(13-16)29-23(33)15-35-25-31-30-22(32(25)19-11-9-17(26)10-12-19)14-28-24(34)20-7-2-3-8-21(20)27/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBVVESYXCIZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole moiety and subsequent modifications to introduce the bromophenyl and fluorobenzamide groups. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, a study focused on various 1,2,4-triazole derivatives, including those similar to our compound, highlighted their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The method of serial dilutions was used to assess their antimicrobial potency, revealing that certain derivatives showed promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismMIC (μg/mL)
IIfStaphylococcus aureus8
IIhEscherichia coli16
IIjPseudomonas aeruginosa32
IIkCandida albicans4

Antifungal Activity

The antifungal activity of this compound has also been explored. In vitro studies indicate that triazole compounds can inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. The compound demonstrated significant antifungal activity against various strains, suggesting its potential as a therapeutic agent .

Actoprotective Activity

Beyond antimicrobial and antifungal properties, research has investigated the actoprotective effects of similar triazole derivatives. These compounds have shown promise in reducing fatigue and enhancing physical performance in animal models. The actoprotective activity was assessed through forced swimming tests in rats, revealing that specific structural modifications can enhance these effects .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of triazole derivatives. Studies indicate that substituents on the phenyl ring significantly influence antimicrobial and antifungal activities. For example, the presence of bromine at specific positions enhances activity compared to unsubstituted analogs .

Table 2: Structure-Activity Relationship Observations

SubstituentEffect on Activity
Bromine (Br)Increased antimicrobial potency
Fluorine (F)Moderate effect on antifungal activity
Methyl (CH₃)Variable impact depending on position

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several triazole-based analogs. Key comparisons include:

Compound Core Structure Substituents Key Differences
Target Compound 1,2,4-Triazole 4-(4-Bromophenyl), 5-(thioether-2-oxoethyl-m-tolylamino), 3-(2-fluorobenzamide) Unique combination of thioether, benzamide, and m-tolylamino groups.
5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thione 1,2,4-Triazole Sulfonylphenyl, difluorophenyl, thione Lacks benzamide and thioether; features sulfonyl and thione groups.
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol 1,2,4-Triazole 4-Bromobenzyl, thiophene Thiophene substituent replaces thioether; no fluorobenzamide.
3-(2-Bromophenyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole 2-Bromophenyl, methyl, thione 2-bromo substitution vs. 4-bromo; thione group instead of thioether.
N-[2-(4-Methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-bromobenzamide Pyrazole Thienopyrazole, bromobenzamide Pyrazole core instead of triazole; lacks thioether and m-tolylamino groups.

Key Observations :

  • The target compound’s thioether-2-oxoethyl-m-tolylamino side chain distinguishes it from sulfonyl- or thione-substituted triazoles .
  • The 2-fluorobenzamide group is structurally analogous to bromobenzamide derivatives but differs in halogen placement and electronic effects .
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy :
    • The target compound’s C=O (benzamide and oxoethyl) and C=S (thioether) stretches would appear at ~1660–1680 cm⁻¹ and ~1240–1255 cm⁻¹, respectively, consistent with triazole-thioether analogs .
    • Absence of S–H bands (~2500–2600 cm⁻¹) confirms thioether formation over thiol tautomers .
  • NMR :
    • The 4-bromophenyl group would show aromatic protons at δ 7.3–7.6 ppm, while the 2-fluorobenzamide protons would resonate at δ 7.1–7.9 ppm, similar to fluorinated analogs in and .

Q & A

Q. What are the key structural features of this compound, and how do they relate to its potential biological applications?

The compound features a 1,2,4-triazole core substituted with a 4-bromophenyl group, a thioether-linked 2-oxoethylamide moiety (with m-tolylamino), and a 2-fluorobenzamide side chain. These groups contribute to diverse interactions:

  • The triazole ring enhances metabolic stability and enables hydrogen bonding with biological targets .
  • The 4-bromophenyl group increases lipophilicity, potentially improving membrane permeability .
  • The thioether linkage stabilizes the molecule under physiological conditions .
  • The fluorobenzamide moiety may influence electronic properties and target binding specificity .
    Methodological Insight: Use computational tools (e.g., molecular docking) to predict interactions with enzymes or receptors linked to diseases like cancer or inflammation .

Q. What are the standard protocols for synthesizing and purifying this compound?

Synthesis typically involves:

  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions (e.g., in ethanol or DMF) .
  • Step 2 : S-alkylation with a bromoacetamide derivative to introduce the thioether group, often using cesium carbonate as a base .
  • Step 3 : Amidation or coupling reactions to attach the 2-fluorobenzamide group .
    Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Confirm purity via HPLC (>95%) and structural validation via 1^1H/13^{13}C NMR and HRMS .

Q. What safety precautions are recommended for handling this compound?

  • Storage : Keep in a dry, ventilated environment at 2–8°C, away from moisture and light .
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
  • Emergency Exposure : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production?

Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require careful removal to avoid impurities .
  • Catalyst Use : Employ coupling agents like HATU or EDCI for efficient amidation .
  • Temperature Control : Maintain reflux temperatures (80–100°C) for cyclization steps to prevent side reactions .
  • Reaction Monitoring : Use TLC or in-situ FTIR to track progress and terminate reactions at optimal conversion .
    Data-Driven Example: In analogous triazole syntheses, yields improved from 65% to 93% by adjusting stoichiometry and reaction time .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources .
  • Compound Purity : Impurities >5% can skew results; revalidate purity via LC-MS .
  • pH Sensitivity : Test activity across pH 6–8 to assess stability in biological matrices .
    Resolution Strategy: Perform orthogonal assays (e.g., SPR for binding affinity alongside enzymatic inhibition assays) .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action?

  • Molecular Docking : Screen against targets like 5-lipoxygenase-activating protein (FLAP) or kinases using AutoDock Vina .
  • Enzyme Inhibition Assays : Measure IC50_{50} values under varied co-factor conditions (e.g., ATP concentration) .
  • Cellular Thermal Shift Assay (CETSA) : Identify target engagement in live cells .

Q. How can researchers address challenges in analytical characterization due to structural complexity?

  • Impurity Profiling : Use LC-MS/MS to detect byproducts from incomplete coupling or oxidation .
  • Stereochemical Analysis : Employ 2D NMR (COSY, NOESY) to resolve conformational isomers .
  • Stability Studies : Monitor degradation under stress conditions (e.g., UV light, high humidity) via accelerated stability testing .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

  • Systematic Substitution : Replace the 4-bromophenyl group with Cl, F, or electron-withdrawing groups (e.g., CF3_3) to assess impact on bioactivity .
  • Fragment-Based Design : Modify the thioether linker length or replace it with sulfoxide/sulfone groups .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction sites .

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